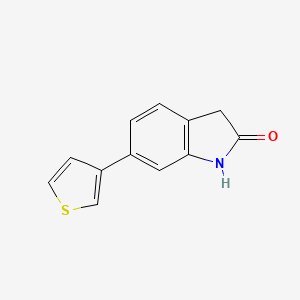

6-Thiophen-3-yl-1,3-dihydroindol-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

6-thiophen-3-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H9NOS/c14-12-6-9-2-1-8(5-11(9)13-12)10-3-4-15-7-10/h1-5,7H,6H2,(H,13,14) |

InChI Key |

RWVJFUDAWSSFKW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CSC=C3)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Thiophen 3 Yl 1,3 Dihydroindol 2 One and Its Structural Analogs

Strategic Approaches to 1,3-Dihydroindol-2-one Ring Formation

The synthesis of the indolinone scaffold is a well-established area of organic chemistry, with a rich history of classical name reactions and a continuous evolution of modern, more efficient methods. These strategies generally involve the cyclization of appropriately substituted acyclic precursors.

Classical and Modern Cyclization Reactions for the Indolinone Framework

Classical methods for constructing the indole (B1671886) nucleus, which can be adapted for oxindoles, have been foundational. The Fischer indole synthesis , discovered in 1883, is a prominent example. It involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde. wikipedia.orgbyjus.comnih.gov While historically significant, the reaction often requires harsh acidic conditions. wikipedia.orgnih.gov

Modern advancements have introduced transition-metal-free cyclization strategies that offer milder reaction conditions and broader functional group tolerance. One such approach involves a polar-radical crossover cycloaddition. In this method, N-alkylanilines react with disubstituted ketenes to generate amide enolates. Subsequent single-electron transfer oxidation leads to a homolytic aromatic substitution, yielding 3,3-disubstituted oxindoles. nih.gov This formal [3+2] cycloaddition proceeds efficiently at room temperature and avoids the need for transition metal catalysts. nih.gov

Another contemporary strategy involves visible-light-induced photocatalysis, which aligns with the principles of green chemistry by minimizing hazardous reagents and harsh conditions. These methods often rely on the cyclization of N-phenyl acrylamides through radical pathways. researchgate.net

Transition-Metal Catalysis in Indolinone Synthesis

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of the indolinone core, enabling reactions with high efficiency and selectivity.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct formation of the indolinone ring from simple precursors, enhancing atom economy. nih.gov This approach can involve the intramolecular coupling of an aryl C(sp²)-H and an alkyl C(sp³)-H bond. capes.gov.br For instance, the cyclization of α-chloroacetanilides can be achieved with high regioselectivity using a palladium catalyst with a suitable phosphine (B1218219) ligand. organic-chemistry.org Similarly, readily available vinyl bromides can be converted into diverse indole derivatives through a sequential aryl C-H activation and bisamination of the resulting palladacycle intermediate. organic-chemistry.org

The Heck reaction and its variants provide another versatile route. A tandem sequence involving a Heck cross-coupling of a 2-(2-nitrophenyl)acrylate with an aryl diazonium salt, followed by palladium-mediated reduction of the double bond and the nitro group, leads to spontaneous cyclization to form the oxindole (B195798). acs.org This domino Heck-reduction-cyclization process is notable for its use of inexpensive reagents and mild conditions. nih.govacs.org

Intramolecular α-arylation of amides is also a key palladium-catalyzed strategy. Catalysts composed of Pd(OAc)₂ and sterically hindered ligands facilitate the synthesis of oxindoles, including those with quaternary carbons at the C-3 position, from haloanilide precursors. organic-chemistry.orgrsc.org

| Catalyst System | Precursor Type | Key Transformation | Ref. |

| Pd(OAc)₂ / PCy₃ or NHC | α-Haloanilides | Intramolecular α-Arylation | organic-chemistry.org |

| Pd(OAc)₂ / Charcoal | 2-(2-Nitrophenyl)acrylate | Tandem Heck-Reduction-Cyclization | acs.org |

| PdBr₂ / CyPPh₂ | Vinyl Bromides | C-H Activation / Bisamination | organic-chemistry.org |

| Pd(TFA)₂ / dppf | 2-Iodostyrenes | C-H Activation / Bisamination | organic-chemistry.org |

Transformations of Precursor Molecules to Access the Indolinone Core

The indolinone core can be constructed from various acyclic and cyclic precursors through strategic transformations. A common approach begins with the synthesis of N-aryl amides, such as α-chloroacetanilides or acrylamides, which are then cyclized using transition-metal catalysis as described above. researchgate.netorganic-chemistry.org

Another important precursor is isatin. The first synthesis of oxindole, reported by Baeyer and Knop in 1866, involved the reduction of isatin. nih.gov This transformation remains a viable route for accessing the parent oxindole scaffold.

Syntheses can also commence from more fundamental building blocks. For example, a tandem Heck-reduction-cyclization strategy starts with the coupling of 2-(2-nitrophenyl)acrylates and aryl diazonium salts, which are readily prepared from inexpensive anilines. acs.org The resulting intermediate undergoes reduction and spontaneous cyclization to furnish the oxindole ring. acs.org

Integration of the Thiophene (B33073) Moiety into the Indolinone Scaffold

Once the indolinone framework is established, the next critical step is the introduction of the 3-thienyl group at the C-6 position. This is typically achieved either through direct C-C bond formation via cross-coupling reactions or by constructing the thiophene ring onto the indolinone scaffold.

Cross-Coupling Reactions for Thiophene Attachment

Palladium-catalyzed cross-coupling reactions are the most direct and widely used methods for forging the C-C bond between the indolinone core and the thiophene ring. The synthesis requires a 6-halo-1,3-dihydroindol-2-one precursor, most commonly 6-bromo-1,3-dihydroindol-2-one, which serves as the electrophilic partner. chembk.comchemicalbook.com

The Suzuki-Miyaura coupling is a highly effective method for this transformation. It involves the reaction of the 6-bromooxindole (B126910) with a thiophene boronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comntnu.no The reaction generally exhibits high functional group tolerance and proceeds in good yields. mdpi.com Catalysts such as Pd(dppf)Cl₂ are often employed for coupling with thiophene boronic acids. mdpi.com

| Coupling Reaction | Indolinone Substrate | Thiophene Reagent | Catalyst Example | Ref. |

| Suzuki-Miyaura | 6-Bromo-1,3-dihydroindol-2-one | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | mdpi.com |

| Stille | 6-Bromo-1,3-dihydroindol-2-one | Tributyl(thiophen-3-yl)stannane | Pd(PPh₃)₄ | wikipedia.org |

The Stille coupling presents an alternative, reacting an organotin reagent, such as tributyl(thiophen-3-yl)stannane, with the 6-bromooxindole. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback compared to the more environmentally benign boronic acids used in the Suzuki reaction. libretexts.org

Functional Group Interconversions for Thiophene Introduction

An alternative to direct coupling is the construction of the thiophene ring onto the indolinone scaffold from acyclic precursors. This involves first functionalizing the C-6 position of the indolinone with a group that can be elaborated into the heterocyclic ring.

The Paal-Knorr thiophene synthesis is a classical method that constructs a thiophene ring from a 1,4-dicarbonyl compound. wikipedia.org In this context, the indolinone core would first need to be functionalized at C-6 with a 1,4-dicarbonyl moiety, which is then cyclized using a sulfur source like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comorganic-chemistry.orguobaghdad.edu.iq

The Gewald aminothiophene synthesis offers another route. This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orgorganic-chemistry.org To apply this to the target molecule, one would first need to introduce a suitable ketone and an activated nitrile group onto the C-6 position of the indolinone ring, which could then undergo the Gewald cyclization. umich.edumdpi.com While synthetically more complex than cross-coupling, these methods provide alternative pathways for structural diversity.

Advanced Synthetic Procedures for 6-Thiophen-3-yl-1,3-dihydroindol-2-one

Modern synthetic efforts towards this compound and its analogs focus on convergent and efficient routes, such as one-pot and multicomponent reactions, often leveraging transition-metal catalysis. A primary and highly effective method for the construction of the 6-aryl oxindole scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a 6-halo-1,3-dihydroindol-2-one with a thiophene boronic acid derivative.

A plausible and efficient route to this compound is the Suzuki-Miyaura coupling between 6-bromo-1,3-dihydroindol-2-one and thiophen-3-ylboronic acid. The success of such couplings can be sensitive to the choice of catalyst, base, and solvent. For challenging couplings involving heteroaryl boronic acids like those derived from thiophene, specialized catalysts and conditions are often necessary to achieve high yields and avoid side reactions such as protodeborylation.

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of these efficient synthetic strategies can be applied. A hypothetical one-pot process could involve the in-situ formation of the oxindole ring followed by a subsequent palladium-catalyzed cross-coupling reaction without the isolation of intermediates. For instance, the cyclization of an appropriately substituted N-(2-halophenyl)acetamide to form a 6-halooxindole intermediate could be followed by the introduction of a palladium catalyst and thiophen-3-ylboronic acid in the same reaction vessel.

Multicomponent reactions (MCRs) offer an even more convergent approach by combining three or more starting materials in a single operation. While classical MCRs for oxindole synthesis often focus on substitutions at the 3-position, the development of novel MCRs could potentially lead to the construction of the 6-arylated oxindole core.

Recent advancements have focused on microwave-promoted, one-pot, three-component syntheses for related N-arylindoles, which combine a Fischer indolization with a copper-catalyzed N-arylation. nih.gov Adapting such a strategy for the synthesis of C-arylated oxindoles remains an area for further research.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Thienylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromooxindole | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Potentially high |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd G4 | K₃PO₄ | Toluene/H₂O | 110 | >95 |

| 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Good |

Regioselectivity: The synthesis of this compound is inherently a question of regioselectivity. When starting with a pre-formed oxindole ring, the introduction of the thiophene moiety at the C-6 position is achieved by using a 6-substituted oxindole, typically 6-bromooxindole. The palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are highly regioselective, ensuring that the coupling occurs at the site of the halogen.

In cases where the oxindole ring is formed from a substituted aniline (B41778) precursor, the regioselectivity is determined by the substitution pattern of the starting aniline. For example, the cyclization of an N-acyl derivative of 4-bromo-2-nitroaniline (B116644) would lead to the formation of a 6-bromooxindole, which can then be subjected to cross-coupling.

When considering electrophilic substitution on the thiophene ring for potential derivatization, the directing effects of the oxindole substituent and any other groups on the thiophene ring will determine the position of the incoming electrophile. The C-2 and C-5 positions of the thiophene ring are generally the most reactive towards electrophiles. e-bookshelf.de

Stereoselectivity: The parent molecule, this compound, is achiral. However, stereoselectivity becomes a crucial aspect when substitutions are introduced at the C-3 position of the oxindole ring, creating a stereocenter. A variety of catalytic asymmetric methods have been developed for the enantioselective synthesis of 3-substituted oxindoles. These methods often employ chiral catalysts, including organometallic complexes and organocatalysts, to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Michael additions at the C-3 position. While not directly applicable to the synthesis of the achiral scaffold itself, these methods are vital for the preparation of chiral analogs.

Derivatization Strategies for Structural Modifications of this compound

Structural modifications of this compound can be undertaken to modulate its physicochemical and biological properties. Derivatization can be targeted at several positions, primarily the nitrogen atom of the oxindole ring, the C-3 position of the oxindole, and the available positions on the thiophene ring.

N-Derivatization of the Oxindole Ring: The nitrogen atom of the oxindole lactam is a common site for derivatization. N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). akademisains.gov.my This allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups. N-arylation is also possible using copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

Functionalization of the Thiophene Ring: The thiophene ring in this compound is susceptible to electrophilic substitution reactions. Depending on the reaction conditions and the directing effect of the oxindole substituent, functional groups such as halogens, nitro groups, and acyl groups can be introduced onto the thiophene ring, typically at the C-2 or C-5 positions. For instance, bromination can be achieved using N-bromosuccinimide (NBS), and acylation can be performed under Friedel-Crafts conditions.

Modification at the C-3 Position: The C-3 methylene (B1212753) group of the oxindole ring is activated by the adjacent carbonyl group and can be functionalized through various reactions. Deprotonation with a suitable base generates an enolate that can react with a range of electrophiles. This allows for the introduction of alkyl, aryl, and other functional groups at this position, often with the possibility of creating a chiral center.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Position | Reagents and Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | N-1 | Alkyl halide, K₂CO₃, DMF | N-Alkyl-6-(thiophen-3-yl)oxindole |

| Bromination | Thiophene Ring (C-2 or C-5) | N-Bromosuccinimide, CCl₄ | 6-(Bromo-thiophen-3-yl)oxindole |

| C-3 Alkylation | C-3 | 1. Base (e.g., NaH), 2. Alkyl halide | 3-Alkyl-6-(thiophen-3-yl)oxindole |

| N-Arylation | N-1 | Aryl halide, CuI, Base | N-Aryl-6-(thiophen-3-yl)oxindole |

Molecular Mechanisms of Action and Biological Targets of 6 Thiophen 3 Yl 1,3 Dihydroindol 2 One

Modulation of Enzyme Activity and Protein Interactions

Derivatives of the indolin-2-one chemical class are recognized as versatile kinase inhibitors. The core structure acts as a pharmacophore that can be modified to achieve selectivity for particular receptor tyrosine kinases. molaid.com Modifications to the 3-position of the indolin-2-one ring, for instance, have been shown to yield compounds with high specificity for RTKs such as the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1), Epidermal Growth Factor (EGF) receptor, and Platelet-Derived Growth Factor (PDGF) receptor. molaid.com

While the broader class of indolinones has been extensively studied, specific enzymatic inhibition data for 6-Thiophen-3-yl-1,3-dihydroindol-2-one is not widely detailed in publicly accessible research. The activity of related compounds, however, provides a basis for its potential mechanisms. For example, certain indolinone derivatives have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) with low nanomolar activity. Similarly, other related structures act as inhibitors of c-Met, ALK5, and Glycogen Synthase Kinase-3β (GSK3β). The specific inhibitory profile of this compound itself against this range of kinases requires further direct investigation.

Table 1: Examples of Kinase Inhibition by Related Indolinone Compounds

| Kinase Target | Example Inhibitor Class | Observed Activity |

| Receptor Tyrosine Kinases (VEGF-R2, FGF-R1, PDGF-Rβ) | 3-substituted indolin-2-ones | Potent inhibition at nanomolar concentrations. |

| Cyclin-Dependent Kinase 2 (CDK2) | Oxindole-based compounds | Low nanomolar inhibitory activity. |

| c-Met | Pyridine-based derivative with indolinone aspects | Nanomolar MET kinase activity. |

| ALK5 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | IC50 of 140 nM for ALK5 autophosphorylation. |

| Glycogen Synthase Kinase 3β (GSK3β) | Azaindolin-2-one derivatives | IC50 of 1.7 µM for a lead compound. |

This table presents data for structurally related compounds to illustrate the potential activities of the indolinone class, not for this compound itself unless specified.

Topoisomerases are essential enzymes that manage the topology of DNA. Certain indolinone derivatives have been investigated as topoisomerase inhibitors. For instance, the compound (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (DIA-001) was identified as a novel Topoisomerase I (Topo I) poison and catalytic inhibitor that induces DNA damage. However, specific studies detailing the activity of this compound as a topoisomerase inhibitor are not currently available.

There is no specific information available in the reviewed scientific literature regarding the direct inhibition of Cyclooxygenase (COX) enzymes by this compound.

The thiophene (B33073) moiety, present in this compound, is a component of various compounds that have been screened against a wide range of enzyme systems. For example, certain thiophene derivatives have been evaluated for inhibitory activity against enzymes like acetylcholinesterase. Additionally, inhibitors based on a 1H-pyrrolo[2,3-b]pyridine structure, which shares some structural similarities, have been developed as potent inhibitors of NADPH Oxidase 2 (NOX2). Direct evidence of this compound's activity on these or other specific enzyme systems is a subject for future research.

Interference with Cellular Regulatory Pathways

Phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a critical step in cellular stress responses. This event reduces general protein synthesis while selectively allowing the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4). The pathway, known as the Integrated Stress Response (ISR), is crucial for cellular homeostasis. While this is a fundamental cellular pathway, there is currently no direct, specific research in the reviewed literature linking this compound to the modulation of eIF2α phosphorylation.

Nuclear Factor-kappa B (NF-κB) Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is linked to various diseases. Some studies on related thiophene derivatives suggest that they may exert anti-inflammatory effects by modulating this pathway. For instance, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to downregulate the expression of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov This suppression of NF-κB is a key mechanism for reducing inflammation. nih.gov While direct evidence for this compound is still emerging, the activity of these related compounds suggests a potential mechanism of action. The downregulation of NF-κB by these compounds was associated with a decrease in the production of pro-inflammatory cytokines. nih.gov

| Compound Class | Cell Line | Effect on NF-κB Pathway | Reference |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | RAW 264.7 | Downregulation of LPS-stimulated NF-κB expression | nih.gov |

Tubulin Polymerization Inhibition

Tubulin polymerization is a crucial process in cell division, and its inhibition is a key target for anticancer therapies. The oxindole (B195798) scaffold, a core component of this compound, is found in various compounds that have been investigated for their ability to inhibit tubulin polymerization. nih.govmdpi.com For example, certain 3-substituted oxindole derivatives have demonstrated the ability to inhibit tubulin polymerization, with some compounds showing potent activity. nih.gov Molecular docking studies of some indole-based inhibitors have shown that they can bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. mdpi.com This disruption of the cellular scaffolding can lead to cell cycle arrest and apoptosis.

| Compound Class | Key Findings | Reference |

| 3-Substituted Oxindole Derivatives | Inhibition of tubulin polymerization | nih.gov |

| Indole-Based Tubulin Inhibitors | Binding to the colchicine site of tubulin, disrupting microtubule dynamics | mdpi.com |

Investigated Cellular Responses in Preclinical Models

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. A number of compounds containing the oxindole or thiophene moieties have been shown to induce apoptosis in cancer cells. For instance, a series of novel pyrazole-oxindole conjugates were found to induce apoptosis in Jurkat cells, a human T-cell leukemia line. nih.gov This was demonstrated by an increase in phosphatidylserine (B164497) externalization, a key marker of early apoptosis. nih.gov Similarly, certain thiophene-chalcone derivatives have been reported to induce apoptosis in A549 lung cancer cells. researchgate.net Furthermore, some 3-substituted-3-hydroxy-2-oxindole compounds have been shown to induce apoptosis in human prostate cancer cells (DU145), as evidenced by nuclear staining, comet assays, and flow cytometry. nih.gov These findings suggest that the induction of apoptosis is a likely cellular response to treatment with compounds containing these structural motifs.

| Compound Class | Cell Line | Apoptotic Effect | Reference |

| Pyrazole-Oxindole Conjugates | Jurkat | Induction of apoptosis | nih.gov |

| Thiophene-Chalcone Derivatives | A549 | Induction of apoptosis | researchgate.net |

| 3-Substituted-3-hydroxy-2-oxindole Compounds | DU145 | Induction of apoptosis and G2/M arrest | nih.gov |

Cell Cycle Perturbation Studies

Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer agents work by causing cell cycle arrest. Studies on compounds structurally related to this compound have demonstrated significant effects on cell cycle progression. For example, certain derivatives of (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 human colon cancer cells. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting proliferation. nih.gov In another study, a pyrazole-oxindole conjugate was shown to disrupt the cell cycle in Jurkat cells, leading to an arrest in the G0/G1 phase. nih.gov

| Compound Class | Cell Line | Effect on Cell Cycle | Reference |

| (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives | HCT-116 | Arrest at S and G2/M phases | nih.gov |

| Pyrazole-Oxindole Conjugates | Jurkat | Arrest at G0/G1 phase | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Bacterial Physiology Interference, Fungal Mycelia Growth Inhibition)

The thiophene ring is a component of many compounds with documented antimicrobial properties. nih.gov While the specific mechanisms of this compound are yet to be fully elucidated, the broader class of thiophene derivatives has been shown to interfere with various aspects of microbial physiology. General mechanisms of antibacterial action for various natural compounds include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and disruption of protein synthesis. mdpi.com For instance, some armed thiophene derivatives have shown potent activity against Pseudomonas aeruginosa. nih.gov In terms of antifungal activity, some heterocyclic compounds derived from thienylchalcones have demonstrated moderate to good inhibition of fungal growth, including against Candida albicans. jksus.org The development of novel antimicrobial agents is critical, and some thiophene derivatives have shown promising activity against both bacteria and fungi. researchgate.net

| Organism Type | General Mechanisms of Action for Related Compounds | Reference |

| Bacteria | Inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid and protein synthesis. mdpi.com | nih.govmdpi.com |

| Fungi | Inhibition of mycelial growth. | jksus.org |

Computational Chemistry and Advanced Molecular Modeling for 6 Thiophen 3 Yl 1,3 Dihydroindol 2 One

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in exploring the molecule's intrinsic properties. These calculations offer a precise understanding of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 6-Thiophen-3-yl-1,3-dihydroindol-2-one, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net This process establishes the molecule's lowest energy conformation, which is crucial for all subsequent computational analyses, including docking and molecular dynamics. The geometric optimization confirms the planar nature of the oxindole (B195798) ring system and the relative orientation of the thiophene (B33073) substituent.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity. researchgate.net For this compound, analysis of the FMOs reveals that the HOMO is primarily localized on the electron-rich thiophene ring, while the LUMO is distributed across the oxindole core. researchgate.netnih.gov This distribution suggests that the thiophene moiety is the likely site for electrophilic attack, and the molecule's electronic transitions involve a charge transfer from the thiophene ring to the oxindole system.

Below is a table summarizing typical FMO energy values for similar thiophene-based heterocyclic compounds.

| Parameter | Typical Energy Value (eV) | Implication for this compound |

| E_HOMO | -5.0 to -6.5 | Electron-donating capability |

| E_LUMO | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.0 to 4.5 | High kinetic stability and moderate reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly biological receptors. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map shows the most negative potential (red) around the carbonyl oxygen atom of the oxindole ring, identifying it as a primary site for hydrogen bonding interactions. The hydrogen atom on the indole (B1671886) nitrogen, conversely, shows a positive potential (blue), marking it as a hydrogen bond donor site.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is crucial for predicting the potential of a compound as a drug. For this compound, docking studies are performed against various protein kinases, which are common targets for oxindole-based inhibitors. These simulations predict that the compound binds within the ATP-binding pocket of kinases, with the oxindole core forming key hydrogen bonds with the hinge region of the protein. The thiophene substituent often extends into a hydrophobic pocket, contributing to the binding affinity. Binding energies, typically calculated in kcal/mol, are used to rank the potency of different compounds.

The following table shows hypothetical docking results against a common kinase target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | VEGFR2 Kinase | -9.5 | Cys919, Asp1046 |

| Reference Inhibitor | VEGFR2 Kinase | -10.2 | Cys919, Asp1046 |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations, often run for nanoseconds, analyze the stability of the binding pose and the flexibility of the protein and ligand. For the complex of this compound with a target kinase, MD simulations would be used to confirm the stability of the hydrogen bonds predicted by docking. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time helps to validate the stability of the complex, providing stronger evidence for the compound's potential as an effective inhibitor.

De Novo Design and Virtual Screening Approaches Utilizing the this compound Scaffold

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid exploration of chemical space and the rational design of novel therapeutic agents. For the this compound scaffold, both de novo design and virtual screening represent powerful strategies to identify and optimize new drug candidates. These approaches leverage the structural features of the core molecule to predict interactions with biological targets and guide the synthesis of compounds with improved potency and selectivity.

De novo design, or "from the beginning," involves the computational generation of novel molecular structures with desirable properties, often tailored to fit the binding site of a specific biological target. This process can be either receptor-based, utilizing the three-dimensional structure of the target protein, or ligand-based, relying on the pharmacophoric features of known active compounds. When applied to the this compound scaffold, de novo design algorithms can explore a vast chemical space by adding substituents to the core structure, modifying existing functional groups, or even growing entirely new fragments within the target's binding pocket.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be achieved through ligand-based methods, such as similarity searching and pharmacophore modeling, or structure-based methods, most notably molecular docking. The this compound scaffold can serve as a query for similarity searches or as a template for building pharmacophore models. In structure-based virtual screening, derivatives of this scaffold can be docked into the active site of a target protein to predict their binding affinity and orientation.

A key advantage of these computational approaches is their ability to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline. The following table illustrates a hypothetical output from a virtual screening campaign using the this compound scaffold against a hypothetical protein kinase target.

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

|---|---|---|---|---|

| Cpd-1 | Parent Scaffold | -7.5 | 550 | LEU298, VAL306 |

| Cpd-2 | 5-Fluoro substitution | -8.2 | 210 | LEU298, VAL306, ASP410 |

| Cpd-3 | N1-Methyl substitution | -7.8 | 420 | LEU298, ALA350 |

| Cpd-4 | Thiophene-2-yl substitution | -9.1 | 85 | LEU298, VAL306, LYS325 |

| Cpd-5 | 5-Chloro, N1-ethyl substitution | -9.8 | 30 | LEU298, VAL306, ASP410, PHE408 |

Similarly, de novo design algorithms can generate novel structures based on the this compound core. The table below presents a hypothetical set of de novo designed molecules with their predicted properties.

| Design ID | Generated Structure Fragment | Predicted Affinity (pIC50) | Lipinski's Rule of Five Violations | Synthetic Accessibility Score |

|---|---|---|---|---|

| DN-1 | Addition of a morpholine (B109124) ring at the 5-position | 7.8 | 0 | 2.5 |

| DN-2 | Replacement of thiophene with furan | 6.5 | 0 | 1.8 |

| DN-3 | Growth of a carboxylate group from the N1 position | 8.2 | 0 | 3.1 |

| DN-4 | Fusion of a pyridine (B92270) ring to the indole core | 7.1 | 0 | 4.5 |

| DN-5 | Linkage of a piperazine (B1678402) moiety to the thiophene ring | 8.5 | 0 | 3.8 |

These computational strategies, by exploring the vast chemical landscape around the this compound scaffold, can significantly accelerate the identification of lead compounds for various therapeutic targets. The integration of de novo design and virtual screening into the drug discovery workflow allows for a more rational and efficient path toward the development of novel and effective medicines.

Future Research Perspectives and Potential Academic Applications

Exploration of Undiscovered Chemical Space Around 6-Thiophen-3-yl-1,3-dihydroindol-2-one

The exploration of the chemical space around this compound is a promising avenue for the discovery of novel therapeutic agents. This involves the systematic modification of the core structure to understand structure-activity relationships (SAR) and to develop analogs with improved potency and selectivity. Key areas for exploration include:

Substitution on the Thiophene (B33073) Ring: Introducing various substituents (e.g., methyl, halogen, nitro groups) at different positions of the thiophene ring can significantly influence the compound's electronic and steric properties, potentially enhancing its biological activity.

Modification of the Oxindole (B195798) Core: Alterations to the oxindole nucleus, such as N-alkylation, N-arylation, or substitution at the C3 position, can modulate the compound's pharmacokinetic and pharmacodynamic profiles.

Introduction of Diverse Heterocyclic Moieties: Replacing the thiophene ring with other heterocycles (e.g., furan, pyrrole, pyridine) could lead to the discovery of compounds with novel biological targets.

| Modification Strategy | Rationale | Potential Outcomes |

| Thiophene Ring Substitution | Modulate electronic and steric properties | Enhanced target binding and selectivity |

| Oxindole Core Modification | Improve pharmacokinetic and pharmacodynamic profiles | Increased bioavailability and reduced off-target effects |

| Heterocycle Replacement | Explore novel biological targets | Discovery of new mechanisms of action |

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes for this compound and its analogs is crucial for facilitating further research and potential commercialization. Current synthetic strategies for similar compounds often rely on multi-step procedures with harsh reaction conditions. Future research should focus on:

Catalytic Cross-Coupling Reactions: The use of transition-metal catalysts, such as palladium or copper, can enable the efficient formation of the C-C bond between the oxindole and thiophene moieties.

Green Chemistry Approaches: The utilization of environmentally friendly solvents, renewable starting materials, and energy-efficient reaction conditions will be essential for sustainable synthesis.

Comprehensive Elucidation of Biological Mechanisms at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. The 1,3-dihydroindol-2-one scaffold is present in a variety of compounds with known anticancer properties. researchgate.net Future investigations should aim to:

Identify Protein Targets: Employing techniques such as affinity chromatography, mass spectrometry, and computational docking to identify the specific protein targets of the compound. Many 3,3-disubstituted oxindoles have shown potential as inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex, which is a promising target for anti-cancer therapeutics. nih.gov

Elucidate Signaling Pathways: Investigating the downstream signaling pathways modulated by the compound to understand its effects on cellular processes like proliferation, apoptosis, and cell cycle progression. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have been shown to interfere with cell cycle progression and activate apoptosis. nih.gov

Investigate Resistance Mechanisms: Studying the potential mechanisms by which cancer cells might develop resistance to the compound to inform the development of combination therapies.

Rational Design of Next-Generation this compound Analogs for Specific Biological Targets

Based on a thorough understanding of its structure-activity relationships and biological mechanisms, the rational design of next-generation analogs can be undertaken to target specific diseases with greater precision. This involves:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design analogs with improved binding affinity and selectivity. This approach has been successfully used to design novel heterocyclic phenols. nih.gov

Pharmacophore Modeling: Identifying the key chemical features responsible for the compound's biological activity to guide the design of new molecules with similar or enhanced properties.

Fragment-Based Drug Discovery: Combining small molecular fragments that bind to adjacent sites on a target protein to create more potent and selective inhibitors.

| Design Approach | Methodology | Objective |

| Structure-Based Design | X-ray crystallography, NMR spectroscopy, computational modeling | Optimize ligand-protein interactions |

| Pharmacophore Modeling | Identifying essential structural features for activity | Design novel scaffolds with desired activity |

| Fragment-Based Discovery | Screening of small molecule fragments | Generate lead compounds with high ligand efficiency |

Integration of Advanced Computational and Experimental Methodologies in Future Research Endeavors

The synergy between computational and experimental approaches will be critical for accelerating the discovery and development of this compound and its analogs. This integrated approach can:

Virtual Screening: Utilize computational models to screen large libraries of virtual compounds to identify promising candidates for synthesis and biological evaluation.

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of new analogs before their synthesis.

Molecular Dynamics Simulations: Simulate the dynamic interactions between the compound and its target protein to gain insights into the binding mechanism and to guide the design of more potent inhibitors.

Q & A

Q. What are the recommended synthetic routes for 6-Thiophen-3-yl-1,3-dihydroindol-2-one, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene derivatives to indol-2-one scaffolds. Key parameters include:

- Temperature control : Exothermic reactions (e.g., cyclization) require precise cooling to avoid side products .

- pH adjustments : Acidic or basic conditions may stabilize intermediates; for example, triethylamine (Et₃N) is used to neutralize HCl byproducts in coupling reactions .

- Reagent selection : High-purity starting materials (e.g., tetrachlorophosphazenes for spirocyclic intermediates) minimize impurities .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the indole and thiophene rings. For example, deshielded protons near electronegative groups confirm substitution patterns .

- X-ray crystallography : Programs like SHELXL refine crystal structures, validating bond lengths and angles. The SHELX system is robust for small molecules and high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns for halogenated derivatives .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, predicts HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

- Validation : Compare computed IR spectra with experimental data to assess vibrational modes. Discrepancies >5% may indicate incomplete basis sets or solvent effects .

Q. How does the substitution pattern on the indole and thiophene rings affect the compound's biological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Thiophene modifications : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets, as seen in anti-Toxoplasma gondii analogs like KH-0562 .

- Indole substitutions : 3,3-Diphenyl groups increase steric bulk, reducing membrane permeability but improving target specificity. SAR studies require iterative synthesis and bioassays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions between theoretical predictions and experimental results in the compound's reactivity or stability?

- Methodological Answer :

- Error analysis : Check computational parameters (e.g., solvent models omitted in DFT) versus experimental conditions (e.g., aqueous vs. organic solvents) .

- Crystallographic validation : Use SHELXL to detect conformational flexibility or disorder in crystal structures, which may explain stability discrepancies .

- Kinetic studies : Compare Arrhenius plots of degradation rates under varying pH/temperature to identify unaccounted reaction pathways .

Q. What are the key considerations for designing stability studies under various environmental conditions (pH, temperature)?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to extremes (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrolytic stability at pH 1–13 identifies labile bonds (e.g., lactam rings) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; use amber vials for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.